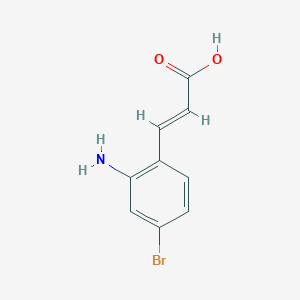

2-Amino-4-bromocinnamic acid

Descripción general

Descripción

2-Amino-4-bromocinnamic acid is a useful research compound. Its molecular formula is C9H8BrNO2 and its molecular weight is 242.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Amino-4-bromocinnamic acid (ABCA) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of ABCA, focusing on its synthesis, mechanisms of action, and various therapeutic potentials. The findings are supported by data tables and relevant case studies, drawing from a variety of authoritative sources.

Chemical Structure and Properties

ABCA is characterized by the presence of an amino group and a bromine atom attached to a cinnamic acid backbone. Its molecular formula is , with a molecular weight of approximately 227.06 g/mol. The compound is typically obtained through chemical synthesis, which involves the bromination of cinnamic acid followed by amination.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrNO₂ |

| Molecular Weight | 227.06 g/mol |

| Appearance | Solid |

| Purity | >98% |

Antimicrobial Activity

Research has indicated that ABCA exhibits notable antimicrobial properties. A study demonstrated that ABCA and its derivatives showed significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for ABCA ranged from 64 to 256 µg/mL, indicating its potential as an effective antimicrobial agent.

Anti-Cancer Activity

ABCA has also been evaluated for its anti-cancer properties. In vitro studies have shown that ABCA induces cytotoxic effects on several cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7). The compound's IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 8.01 ± 0.5 |

| MCF-7 | 16.20 ± 1.3 |

These results suggest that ABCA may surpass conventional chemotherapeutic agents like Doxorubicin in potency against certain cancer types .

The mechanisms underlying the biological activities of ABCA are multifaceted. Preliminary studies suggest that ABCA may exert its antimicrobial effects by disrupting microbial membrane integrity and altering metabolic pathways. Additionally, its anti-cancer effects may be attributed to the induction of apoptosis in cancer cells through various signaling pathways.

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the effectiveness of ABCA against multi-drug-resistant bacterial strains, highlighting its potential as a candidate for developing new antibiotics .

- Cytotoxicity in Cancer Models : In another investigation, ABCA was tested against several cancer cell lines, demonstrating superior cytotoxicity compared to standard treatments .

- In Vivo Studies : Further research is needed to assess the in vivo efficacy and safety profile of ABCA, which could pave the way for clinical applications.

Análisis De Reacciones Químicas

Table 1: Enzymatic Amination of 4-Bromocinnamic Acid

| Enzyme | Substrate | Product | Conversion (%) | ee (%) | Conditions |

|---|---|---|---|---|---|

| PAL | 4-Bromocinnamic acid | β-4-Bromo-phenylalanine | 29 | >99 (S) | 6 M NH₄OH, pH 10 |

| PAM | 4-Bromocinnamic acid | (S)-β-4-Bromo-phenylalanine | 30.2 | >99 | 6 M NH₄OH, pH 10 |

Amino Group Reactivity

-

The amino group participates in Schiff base formation with aldehydes/ketones, enabling applications in heterocycle synthesis (e.g., quinazolinones) .

-

Acylation with acid chlorides or anhydrides generates amide derivatives, as demonstrated in the synthesis of naphthoquinone-benzamides .

Bromine Substituent Reactivity

-

Nucleophilic aromatic substitution (SNAr) occurs at the para-bromine position under palladium catalysis, enabling coupling reactions (e.g., Suzuki-Miyaura) .

-

Radical bromination side reactions are suppressed in enzymatic environments due to steric hindrance from the amino group .

Carboxylic Acid Reactivity

-

Esterification with alcohols or amines produces esters or amides, respectively. For example, coupling with ethanolamine yields bioactive dansyl derivatives .

-

Decarboxylation via biocatalytic routes (e.g., using aromatic aldehyde dehydrogenases) converts the acid to 4-bromo-β-phenylethylamine .

Table 2: Biological Activity of 4-Bromocinnamic Acid Derivatives

| Derivative | Target | IC₅₀/EC₅₀ | Mechanism |

|---|---|---|---|

| 4-Bromocinnamaldehyde | Cuscuta campestris | 408 μM | Growth inhibition via ROS |

| 2-Amino-1,4-NQ-benzamide | HeLa cells | 12 μM | Apoptosis induction |

Stability and Reaction Optimization

-

pH Sensitivity : Enzymatic amination requires alkaline conditions (pH 9–10) to stabilize the MIO cofactor in PAL/PAM enzymes .

-

Solvent Compatibility : Reactions proceed optimally in polar aprotic solvents (e.g., DMF) or aqueous buffers with ≤20% organic cosolvents .

Comparative Reactivity Insights

-

Electron-Withdrawing Effects : The bromine substituent deactivates the aromatic ring, reducing electrophilic substitution but enhancing SNAr reactivity .

-

Steric Effects : Ortho-substituents on the phenyl ring hinder enzymatic amination, whereas para-substituents (e.g., Br) improve regioselectivity .

Propiedades

IUPAC Name |

3-(2-amino-4-bromophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODONURMUGHIPAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801265605 | |

| Record name | 3-(2-Amino-4-bromophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801265605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914636-63-8 | |

| Record name | 3-(2-Amino-4-bromophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914636-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Amino-4-bromophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801265605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.